molecular formula C7H9Cl2N3O B1444330 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 879609-73-1

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Cat. No. B1444330
CAS RN: 879609-73-1
M. Wt: 222.07 g/mol
InChI Key: PIUWRBXZLZJOSG-UHFFFAOYSA-N
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Description

“2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3O . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two chlorine atoms attached to the pyrimidine ring, and an amine group (NH2) attached to one of the carbon atoms .

Scientific Research Applications

Antifungal Properties

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine derivatives have been explored for their antifungal effects. A study found that certain derivatives of this compound showed significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential for the development of new antifungal agents based on this chemical structure (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor Activity

Another important application of this compound is in the field of cancer research. Studies have shown that derivatives of this compound exhibit antitumor properties. For instance, certain 4-amino-and 4-methoxy-6-chloropyrimidines synthesized from related compounds demonstrated notable antitumor effects (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Antiangiogenic Potential

Research has also been conducted to evaluate the antiangiogenic potential of synthetic compounds derived from this compound. In silico studies indicated that certain compounds showed promising binding energy and RMSD values, suggesting their effectiveness as antiangiogenic agents. This opens up possibilities for their use in treatments targeting diseases involving abnormal blood vessel growth (Jafar & Hussein, 2021).

Corrosion Inhibition

In the field of materials science, derivatives of this pyrimidine compound have been studied for their corrosion inhibition properties. Research on pyrimidine derivatives like MPA and CPA revealed excellent corrosion mitigation capabilities on steel surfaces in acidic environments. This suggests potential applications in industrial settings for protecting metals from corrosion (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).

Chemical Reactivity Studies

Studies focusing on the chemical behavior of related pyrimidine compounds, including their reactivity with amines and the formation of Schiff bases, have provided insights into the versatile chemistry of these molecules. These findings are crucial for understanding the synthetic pathways and potential applications of these compounds in various chemical processes (Farouk, Ibrahim, & El-Gohary, 2021).

Safety and Hazards

Material Safety Data Sheets (MSDS) for “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” can be found online . These sheets provide information on the potential hazards of the chemical, as well as safety precautions for handling and storage.

properties

IUPAC Name

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUWRBXZLZJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729502
Record name 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879609-73-1
Record name 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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